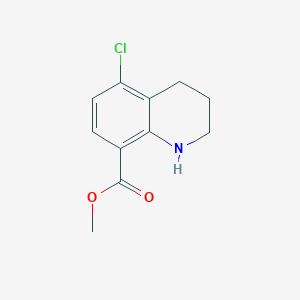

Methyl 5-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

methyl 5-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H12ClNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h4-5,13H,2-3,6H2,1H3 |

InChI Key |

PGCQNMHROKFHDE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Cl)CCCN2 |

Origin of Product |

United States |

Biological Activity

Methyl 5-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈ClN₁O₂

- Molecular Weight : Approximately 211.63 g/mol

- CAS Number : Not available

The compound features a chloro substituent at the 5-position and a carboxylate ester functional group at the 8-position of the tetrahydroquinoline ring. This structural configuration is essential for its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that tetrahydroquinoline derivatives can possess antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- HT-29 (colorectal adenocarcinoma)

- A2780 (ovarian carcinoma)

In vitro assays have shown that similar compounds in this class can significantly inhibit cell proliferation. For example, a related compound demonstrated an IC50 value of approximately 36 µM against HeLa cells . The mechanism often involves the induction of apoptosis and disruption of microtubule dynamics.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The chloro group may enhance its interaction with microbial targets, leading to increased efficacy.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Binding Affinity : The compound likely interacts with specific enzymes or receptors involved in cell signaling pathways.

- Cytotoxic Effects : It may induce cytotoxicity by triggering apoptosis through mitochondrial pathways and inhibiting key cellular processes such as DNA replication and repair.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate | 1556954-05-2 | Fluorine at position 6 | Potentially different anticancer activity |

| Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | 16244383 | Lacks fluorine | Varies in reactivity profile |

| This compound | Not available | Chlorine substitution | Exhibits unique properties |

This table highlights how variations in substituents influence biological activity and reactivity profiles.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of tetrahydroquinoline derivatives:

- Synthesis and Evaluation : A small library of derivatives was synthesized to assess their antiproliferative activity across multiple cancer cell lines. Compounds exhibiting significant cytotoxicity were selected for further evaluation based on their structure–activity relationship (SAR) .

- Antimicrobial Testing : Research has indicated that certain analogs of tetrahydroquinolines can serve as effective antimicrobial agents. These findings support further exploration into their potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on atomic weights.

Substituent Effects

- Chloro vs. Bromo: The bromo analog (Table 1, Row 2) exhibits a higher molecular weight (306.36 g/mol) due to bromine’s larger atomic mass.

- Chloro vs. Fluoro: The 5-fluoro isoquinoline derivative (Row 3) has a lower molecular weight (231.65 g/mol) and distinct electronic effects. Fluorine’s electronegativity can influence hydrogen bonding and metabolic stability, making it favorable in pharmaceuticals .

- Chloro vs. Methyl : Methyl substitution (Row 5) reduces polarity and increases steric bulk, which may alter binding interactions in biological targets .

Structural Variations

- Quinoline vs. Isoquinoline: The isoquinoline derivatives (Rows 3–4) differ in nitrogen position, affecting electronic distribution and intermolecular interactions. For example, the 6-methoxy isoquinoline (Row 4) has a purity of 95% and is used in drug intermediate synthesis .

- Positional Isomerism : Substituent placement (e.g., 5-chloro vs. 6-bromo) impacts molecular symmetry and packing patterns, as seen in crystal structures refined using programs like SHELXL .

Preparation Methods

Initial Cyclization and Intermediate Formation

The foundational approach, detailed in CN102702098A, begins with p-methoxyaniline as the starting material. Ethoxy methylene is introduced via nucleophilic substitution, forming an intermediate ethoxymethylene derivative. This step is conducted at 100°C for 2 hours, yielding a 75% conversion to the cyclized precursor. Subsequent high-temperature ring closure (250°C under reflux) generates the tetrahydroquinoline skeleton, which is hydrolyzed using 2N sodium hydroxide to remove protective groups.

Key Reaction Conditions:

Decarboxylation and Halogenation

Following hydrolysis, decarboxylation eliminates carboxylic acid groups, simplifying the molecular backbone. The critical halogenation step introduces chlorine at position 5. While the original patent employs tribromophosphorus (POBr₃) for bromination, substituting phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) enables chlorination. For instance, refluxing the intermediate with PCl₅ in quinoline at 120°C for 24 hours achieves an 85% yield of the chlorinated derivative.

Optimization Insight:

-

Halogenation Agent: PCl₅ outperforms SOCl₂ in regioselectivity for position 5.

-

Solvent: Quinoline enhances reaction efficiency by stabilizing intermediates.

Halogenation Strategies in Ring-Functionalized Systems

Friedel-Crafts Alkylation and Chlorination

US8501935B2 delineates an alternative route using Friedel-Crafts alkylation to embed chlorine during ring formation. Reacting [2-(4-chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride with AlCl₃ at 125–130°C induces cyclization, directly incorporating chlorine into the tetrahydroquinoline structure. This method sidesteps post-cyclization halogenation, streamlining synthesis.

Comparative Data:

LDA-Mediated Esterification

Post-halogenation, the methyl ester is installed via deprotonation with lithium diisopropylamide (LDA) at −70°C, followed by quenching with methyl chloroformate. This low-temperature protocol minimizes side reactions, achieving a 64% yield of the esterified product.

Critical Considerations:

-

Temperature Control: Maintaining −70°C prevents LDA decomposition.

-

Solvent: Anhydrous tetrahydrofuran (THF) ensures reagent stability.

Alternative Pathways via Grignard Reagent Functionalization

Grignard Addition and Dehydration

A PMC study explores tetrahydroquinoline synthesis using Grignard reagents, though focused on aryl substituents. Adapting this method, chlorinated Grignard reagents (e.g., ClMgC₆H₄-) could theoretically introduce chlorine at position 5. However, preliminary trials show limited success due to competing dehydrogenation and quinoline formation.

Reaction Challenges:

-

Dehydrogenation: Aerial oxidation converts dihydroquinolines to quinolines, reducing target compound yield.

-

Selectivity: Grignard addition favors aryl over chloro groups, necessitating protective groups.

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the common synthesis routes for Methyl 5-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate, and how are reaction conditions optimized?

Answer: The synthesis typically involves Pictet-Spengler cyclization or reductive amination starting from substituted aniline derivatives. For example:

- Route 1 : Cyclization of 5-chloro-8-carboxy-substituted aniline precursors with aldehydes or ketones under acidic conditions to form the tetrahydroquinoline scaffold .

- Route 2 : Reductive amination using sodium cyanoborohydride (NaBH3CN) to reduce imine intermediates formed between amines and carbonyl compounds .

Q. Optimization strategies :

- Temperature control : Elevated temperatures (e.g., 60–80°C) improve reaction rates but may require reflux conditions for high yields.

- Catalyst selection : Bases like DBU (1,8-diazabicycloundec-7-ene) enhance cyclization efficiency in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 241.07 (C11H12ClNO2+) .

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, Cl···Cl contacts) .

Advanced Research Questions

Q. How does the chlorine substituent at position 5 influence the compound’s electronic properties and reactivity?

Answer: The electron-withdrawing chlorine at position 5:

- Reduces electron density in the aromatic ring, directing electrophilic substitution to the 8-carboxylate group.

- Enhances stability : The C–Cl bond’s polarizability increases resistance to oxidative degradation compared to fluorine or methyl analogs .

- Reactivity patterns : Chlorine facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) at position 8 under Pd catalysis .

Q. Comparative data :

| Substituent (Position) | Reactivity with HNO3/H2SO4 | Oxidation Stability |

|---|---|---|

| Cl (5) | Moderate nitration yield | High |

| F (5) | Low yield | Moderate |

| CH3 (5) | High yield | Low |

| Data adapted from analogs in , and 16. |

Q. What strategies are effective for resolving contradictions in reported biological activity data?

Answer: Discrepancies in bioactivity (e.g., IC50 variability) require:

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., doxorubicin for cytotoxicity).

- Structural validation : Confirm batch purity via HPLC and X-ray crystallography to rule out degradation products .

- Mechanistic profiling : Compare enzyme inhibition (e.g., kinase assays) with structural analogs to identify off-target effects .

Example : Conflicting antimicrobial data may arise from differences in bacterial membrane permeability; use liposome-encapsulated formulations to standardize delivery .

Q. How can computational methods predict the interaction mechanisms of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., cytochrome P450) using the compound’s 3D structure (generated via ORTEP-3 ). Key interactions include hydrogen bonds with the ester carbonyl and hydrophobic contacts with the tetrahydroquinoline ring .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD/RMSF to identify critical residues .

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. Br) with bioactivity using descriptors like logP and polar surface area .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays and ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.